2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
Beschreibung
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a synthetic small molecule characterized by a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether oxygen to an ethanone group, which is further connected to a 4-(4-fluorophenyl)piperazine scaffold. The dihydrobenzofuran group contributes to metabolic stability by hindering oxidative degradation, while the 4-fluorophenyl substituent enhances lipophilicity and target affinity through hydrophobic interactions .
Eigenschaften
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-22(2)14-16-4-3-5-19(21(16)28-22)27-15-20(26)25-12-10-24(11-13-25)18-8-6-17(23)7-9-18/h3-9H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRZCKRGGBNHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.4 g/mol. The structure features a benzofuran moiety linked to a piperazine derivative, which is known for its diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H23FN2O3 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone |
| Canonical SMILES | CC1(CC=C(C=C1)OC(=O)NCCN(C)C)C(C)(C)O |
Antimicrobial Activity
Research indicates that derivatives of benzofuran and piperazine have shown significant antimicrobial properties. For instance, compounds containing similar structural motifs have been tested against various bacterial strains, demonstrating efficacy against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may possess similar antimicrobial properties due to its structural characteristics.
Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological activities. Studies have shown that piperazine compounds can interact with serotonin and dopamine receptors, influencing mood and behavior. Virtual screening and molecular docking studies have indicated potential binding affinities for the serotonin receptor subtypes (5-HT1A and 5-HT2A), which could lead to anxiolytic or antidepressant effects.
The proposed mechanism of action involves interaction with neurotransmitter systems in the brain. The compound is believed to modulate neurotransmitter release through its action on receptor sites, which can alter synaptic transmission and influence various physiological responses.
Study 1: Antibacterial Efficacy
In a study conducted by Dhumal et al. (2016), various benzofuran derivatives were synthesized and tested for their antibacterial activity. Compounds similar to the target molecule exhibited significant inhibition against Mycobacterium bovis, indicating potential applications in treating tuberculosis .
Study 2: Neuroactivity Assessment
A recent investigation into the neuropharmacological profile of piperazine derivatives revealed that certain compounds displayed anxiolytic-like effects in animal models. The study utilized behavioral assays to evaluate the impact on anxiety-related behaviors, suggesting that modifications to the piperazine structure could enhance therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
2-(2-(4-(4-Fluorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4f from )
- Key Differences : Replaces the dihydrobenzofuran-ether group with an isoindoline-1,3-dione moiety.
- Impact: The isoindoline-dione introduces additional hydrogen-bonding sites but reduces lipophilicity compared to the dihydrobenzofuran group.
- Spectroscopic Data : ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.29–7.88 ppm and aliphatic signals between δ 3.37–3.99 ppm, distinct from the dihydrobenzofuran’s shielded methyl groups .
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone ()
- Key Differences: Substitutes the dihydrobenzofuran with a bromophenoxy group and introduces a sulfonyl linker on piperazine.
- Impact : The sulfonyl group increases polarity (logP ~2.5 vs. ~3.0 for the target compound), improving aqueous solubility but reducing blood-brain barrier permeability. Bromine’s electron-withdrawing effect may reduce piperazine’s basicity, affecting receptor binding .
- Physicochemical Properties : Molecular weight 457.31 g/mol vs. ~390 g/mol for the target compound; higher molecular weight may limit bioavailability .
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone ()
- Key Differences : Replaces the 4-fluorophenyl-piperazine with a pyrimidinyl-substituted piperidine.
- Piperidine’s conformational rigidity vs. piperazine’s flexibility may alter pharmacokinetics .
Analogues with Modified Aromatic Systems
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone ()
- Key Differences : Incorporates a benzo[d]thiazole core and trifluoromethoxy substituent.
- However, increased molecular weight (481.5 g/mol) and steric bulk may reduce oral bioavailability .
1-[4-[4-[[(2R,4S)-2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone ()
- Key Differences : Features a dioxolan ring and difluorophenyl group.
- Impact: The dioxolan enhances metabolic stability, while the difluorophenyl group provides stronger hydrophobic interactions than the monoflurophenyl in the target compound. Molecular weight (432.46 g/mol) suggests moderate solubility .
Comparative Pharmacological and Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
